1-(2-Azidoethyl)azepane

Vue d'ensemble

Description

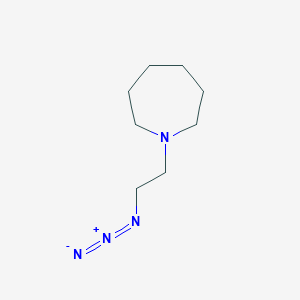

1-(2-Azidoethyl)azepane is a chemical compound with the molecular formula C8H16N4 It belongs to the class of azides and is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to an azepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)azepane can be synthesized through several methods. One common approach involves the reaction of N-(2-hydroxyethyl)hexamethyleneimine with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes regioselective [3+2] cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles:

General Reaction :

1-(2-Azidoethyl)azepane + Alkyne → 1,4-Triazole derivative

| Conditions | Catalysts | Selectivity | Applications |

|---|---|---|---|

| CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, 25°C | Cu(I) | >95% 1,4-regioisomer | Bioconjugation, drug discovery |

For example, coupling with propargyl ethers or acetylene-bearing pharmacophores generates triazole-linked analogs with enhanced binding to biological targets like opioid receptors .

Staudinger Reaction

The azide reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which hydrolyzes to yield a primary amine:

Reaction Pathway :

this compound + PPh₃ → Iminophosphorane → 1-(2-Aminoethyl)azepane

| Conditions | Solvent | Yield |

|---|---|---|

| THF, 0°C → RT, then H₂O | Tetrahydrofuran | 75–85% |

This reaction is pivotal for converting azides to amines without altering the azepane ring.

Thermal Decomposition

The azide group decomposes exothermically upon heating, releasing nitrogen gas:

Thermal Behavior :

| Decomposition Pathway | Products | Hazard Profile |

|---|---|---|

| N₂ evolution + carbene formation | Reactive intermediates | Risk of rapid gas release; requires controlled conditions |

Nucleophilic Substitution

The azide group can act as a leaving group in SN reactions, though less commonly than halides:

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Grignard reagents | Anhydrous THF, −78°C | Alkylated azepanes (low yield) |

Applications De Recherche Scientifique

1-(2-Azidoethyl)azepane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is utilized in the study of biological systems, including as a precursor for bioorthogonal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-azidoethyl)azepane involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often used in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparaison Avec Des Composés Similaires

Azepane: A cyclic secondary amine with the formula (CH2)6NH.

Hexamethyleneimine: Another cyclic amine used in the synthesis of various chemical compounds.

Uniqueness: 1-(2-Azidoethyl)azepane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring bioorthogonal chemistry and click reactions .

Activité Biologique

1-(2-Azidoethyl)azepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring. The presence of the azido group at the 2-position of the ethyl chain contributes to its unique reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in drug discovery and materials science.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The azido group enhances the compound's ability to interact with biological membranes, potentially disrupting microbial cell integrity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Fungal Strain | Activity Level |

|---|---|---|---|

| This compound | E. coli | C. albicans | Moderate |

| 1-(2-Bromoethyl)azepane | S. aureus | A. niger | High |

| 1-(2-Hydroxyethyl)azepane | P. aeruginosa | F. oxysporum | Low |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cancer cell proliferation pathways.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound triggered apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.

Reactivity and Mechanistic Insights

The azido group in this compound allows for various chemical transformations, including nucleophilic substitutions and cycloaddition reactions. This reactivity can be exploited for the development of targeted therapies in cancer treatment.

Mechanism of Action:

- Nucleophilic Attack: The azido group can undergo nucleophilic attack by biological macromolecules, leading to the formation of covalent adducts.

- Cycloaddition Reactions: These reactions can result in the formation of more complex structures that may enhance biological activity.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have provided insights into how this compound interacts with proteins and nucleic acids. These studies are crucial for understanding the compound's potential as a therapeutic agent.

Propriétés

IUPAC Name |

1-(2-azidoethyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c9-11-10-5-8-12-6-3-1-2-4-7-12/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCQVNBNDLEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.